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Compound of Interest

Compound Name: 2-(2-Iodophenyl)ethan-1-ol

Cat. No.: B2516815 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Iodophenyl)ethan-1-ol

Introduction
2-(2-Iodophenyl)ethan-1-ol is an aromatic iodo-compound and a primary alcohol that serves

as a versatile intermediate in organic synthesis. Its structure, featuring a reactive aryl iodide

moiety and a primary hydroxyl group, makes it a valuable building block for the synthesis of

more complex molecules, particularly in the fields of pharmaceutical and materials science. The

ortho-position of the iodo-substituent relative to the ethanol side chain introduces specific steric

and electronic effects that can be exploited in various chemical transformations.

This technical guide provides a comprehensive overview of the core physical and chemical

properties of 2-(2-Iodophenyl)ethan-1-ol. It is designed for researchers, scientists, and drug

development professionals, offering in-depth data, validated analytical methodologies, and

practical insights into its synthesis and handling. The information is structured to provide not

just data, but also the scientific context behind it, ensuring a thorough understanding of this

important chemical entity.

Part 1: Core Physicochemical Properties
The fundamental physical and chemical characteristics of a compound are critical for its

application in research and development. This section details the key properties of 2-(2-
Iodophenyl)ethan-1-ol.

Molecular Structure and Identifiers
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A clear identification of the compound is paramount. The structural and naming conventions are

provided below.

IUPAC Name: 2-(2-iodophenyl)ethanol[1][2]

Synonyms: Benzeneethanol, 2-iodo-; 2-(2-Iodophenyl)ethan-1-ol[1][3][4]

CAS Number: 26059-40-5[1][2][3][4]

Molecular Formula: C₈H₉IO[1][2][3][5]

MDL Number: MFCD12031769[2][3][4]

Quantitative Physical Data Summary
The key quantitative physical properties are summarized in the table below for quick reference.

Property Value Source(s)

Molecular Weight 248.06 g/mol [1][3][5]

Physical State Solid or Liquid [2][4]

Boiling Point
294.7 °C @ 760 mmHg 136 °C

@ 4 Torr
[3][5][6]

Density 1.7371 g/cm³ @ 25 °C [6]

Purity (Commercial) 95% - 98% [2][4]

Solubility Profile and Stability
Solubility: While specific quantitative solubility data is not widely published, based on its

structure—a polar alcohol group and a large, nonpolar iodinated aromatic ring—2-(2-
Iodophenyl)ethan-1-ol is expected to be sparingly soluble in water. It is predicted to be

soluble in common organic solvents such as alcohols (ethanol, methanol), ethers (diethyl

ether, THF), and chlorinated solvents (dichloromethane, chloroform). This is consistent with

the behavior of structurally related compounds like 2'-Iodoacetophenone, which is insoluble

in water but soluble in most organic solvents[7].
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Stability and Storage: For optimal stability, the compound should be stored in a cool, dry

environment, sealed in a tightly closed container away from light and air. Recommended

storage temperatures are between 2-8°C[4].

Part 2: Spectroscopic and Analytical
Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 2-(2-
Iodophenyl)ethan-1-ol. This section outlines the expected spectral characteristics based on its

molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR: The proton NMR spectrum is predicted to show distinct signals corresponding to

the different proton environments.

Aromatic Protons (4H): These would appear in the aromatic region (~7.0-7.9 ppm). Due to

the ortho-iodo substituent, the signals would likely be complex multiplets.

Methylene Protons (-CH₂-Ar, 2H): A triplet is expected for the benzylic protons, typically

around 2.9-3.1 ppm, split by the adjacent methylene group.

Methylene Protons (-CH₂-OH, 2H): A triplet is expected for the protons adjacent to the

hydroxyl group, likely around 3.8-4.0 ppm, split by the benzylic methylene group.

Hydroxyl Proton (-OH, 1H): A broad singlet whose chemical shift is concentration and

solvent-dependent, typically appearing between 1.5-4.0 ppm.

¹³C NMR: The carbon NMR spectrum would complement the proton data.

Aromatic Carbons (6C): Six distinct signals are expected in the ~120-145 ppm range. The

carbon bearing the iodine atom (C-I) would be shifted upfield to approximately 95-100

ppm.
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Methylene Carbons (2C): Two signals in the aliphatic region; -CH₂-Ar around 35-40 ppm

and -CH₂-OH around 60-65 ppm.

Caption: Predicted proton environments in 2-(2-Iodophenyl)ethan-1-ol.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[8]

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹

due to the hydroxyl group, characteristic of hydrogen bonding.

C-H (sp²) Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹,

around 3010-3100 cm⁻¹.

C-H (sp³) Stretch: Aliphatic C-H stretching from the ethyl side chain will be observed just

below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.

C=C Stretch: Aromatic ring stretching will produce one or more medium to weak bands in the

1450-1600 cm⁻¹ region.

C-O Stretch: The primary alcohol C-O stretching vibration should give a strong band around

1050 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the

molecule.

Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion

peak at an m/z value of approximately 248, corresponding to the molecular weight of the

compound.[1]

Key Fragments: Common fragmentation pathways would include:

Loss of water (H₂O) from the molecular ion, resulting in a fragment at m/z 230.

Benzylic cleavage to lose a CH₂OH radical, giving a fragment at m/z 217.
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A prominent peak at m/z 127 corresponding to the I⁺ ion.

Part 3: Synthesis and Reactivity
A robust synthetic protocol is crucial for obtaining high-purity material for research.

Synthetic Pathway: Reduction of 2'-Iodoacetophenone
While various synthetic routes are possible, a reliable and common method for preparing

primary alcohols is the reduction of a corresponding carbonyl compound. 2-(2-
Iodophenyl)ethan-1-ol can be efficiently synthesized by the reduction of 2'-iodoacetophenone.

This transformation is typically achieved with high yield and selectivity using a mild reducing

agent like sodium borohydride (NaBH₄).

2'-Iodoacetophenone
(Starting Material)

NaBH₄

Methanol (Solvent)

Reduction Reaction
(0°C to RT)

Aqueous Workup
(e.g., NH₄Cl quench)

Solvent Extraction
(e.g., Ethyl Acetate)

Purification
(Column Chromatography)

2-(2-Iodophenyl)ethan-1-ol
(Final Product)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-(2-Iodophenyl)ethan-1-ol.

Experimental Protocol: NaBH₄ Reduction
This protocol describes a self-validating system for the synthesis and purification of the target

compound.

Reaction Setup:

To a solution of 2'-iodoacetophenone (1.0 eq) in methanol in a round-bottom flask, cool the

mixture to 0°C using an ice bath under constant stirring.

Reduction:

Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the stirred solution in small portions,

ensuring the temperature remains below 10°C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b2516815?utm_src=pdf-body
https://www.benchchem.com/product/b2516815?utm_src=pdf-body
https://www.benchchem.com/product/b2516815?utm_src=pdf-body-img
https://www.benchchem.com/product/b2516815?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2516815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After the addition is complete, remove the ice bath and allow the reaction to warm to room

temperature. Stir for an additional 1-2 hours.

Reaction Monitoring:

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting

material is fully consumed.

Workup:

Cool the reaction mixture back to 0°C and slowly quench the reaction by adding a

saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise.

Remove the methanol under reduced pressure using a rotary evaporator.

Extraction:

Extract the aqueous residue three times with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and filter.

Purification:

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude oil by flash column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(2-Iodophenyl)ethan-
1-ol.

Reactivity Insights
The dual functionality of 2-(2-Iodophenyl)ethan-1-ol makes it a strategic precursor.

Alcohol Group: The primary alcohol can undergo oxidation to form the corresponding

aldehyde or carboxylic acid, or it can be converted into ethers, esters, or halides for further

functionalization.
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Aryl Iodide: The C-I bond is a key site for carbon-carbon and carbon-heteroatom bond

formation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck,

Sonogashira, and Buchwald-Hartwig amination reactions.

Part 4: Safety and Handling
Proper handling of 2-(2-Iodophenyl)ethan-1-ol is essential to ensure laboratory safety.[9]

GHS Hazard Information
Hazard Code Description

Pictogram GHS07 (Exclamation Mark) [2][3][4]

Signal Word Warning [2][3][4]

Hazard Statements H302 Harmful if swallowed.[2][3][4]

H315 Causes skin irritation.[2][3][4]

H319
Causes serious eye irritation.

[2][3][4]

H335
May cause respiratory

irritation.[2][3][4]

Precautionary Statements P261
Avoid breathing

dust/fumes/vapors.[3][4]

P280
Wear protective gloves/eye

protection.

P305+P351+P338

IF IN EYES: Rinse cautiously

with water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.[3][4]

Handling and First Aid
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab

coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood, to avoid inhalation of dust or vapors.[10]

First Aid Measures:

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove

contaminated clothing.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the

upper and lower eyelids. Seek immediate medical attention.

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical

attention.

Conclusion
2-(2-Iodophenyl)ethan-1-ol is a chemical intermediate with a well-defined set of

physicochemical properties. Its structural features—a primary alcohol and an aryl iodide—

provide two distinct points for chemical modification, rendering it highly valuable in the

synthesis of complex organic molecules. A thorough understanding of its properties, spectral

characteristics, synthetic methods, and safety protocols, as detailed in this guide, is crucial for

its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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